molecular formula C11H22O B085765 10-Undecen-1-OL CAS No. 112-43-6

10-Undecen-1-OL

Cat. No.: B085765
CAS No.: 112-43-6
M. Wt: 170.29 g/mol
InChI Key: GIEMHYCMBGELGY-UHFFFAOYSA-N
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Description

10-Undecen-1-ol (CAS 112-43-6) is a monounsaturated primary alcohol with the molecular formula C₁₁H₂₂O and a molecular weight of 170.30 g/mol . It is derived from ricinoleic acid and features a terminal hydroxyl group and a double bond at the 10th carbon position . Key physical properties include:

  • Boiling point: 132–133°C at 15 mmHg
  • Density: 0.848 g/mL
  • Solubility: Miscible with alcohols and ethers; immiscible with water
  • Refractive index: 1.4500

This compound is widely used as a comonomer in polymer chemistry to introduce hydroxyl functional groups into polyolefins, enhancing surface properties and mechanical strength . It also serves as a flavoring agent in food products, such as pear syrups, due to its contribution to fruity aromas .

Mechanism of Action

Target of Action

10-Undecen-1-OL, also known as ω-Undecenyl alcohol or Undecylenic alcohol , is a compound with a wide range of potential targets More research is needed to identify these targets and their roles.

Mode of Action

It is known that this compound can be used as a comonomer for the introduction of functional groups , suggesting that it may interact with its targets through covalent bonding or other types of chemical interactions

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given its potential as a comonomer for the introduction of functional groups , it is plausible that this compound could influence a variety of biochemical pathways depending on the specific functional groups introduced. More detailed studies are needed to identify these pathways and their downstream effects.

Result of Action

It is known that this compound can be used as a flavoring agent , suggesting that it may have effects at the sensory level.

Biological Activity

10-Undecen-1-ol, also known as undecylenyl alcohol, is an alkenyl alcohol with the molecular formula C11_{11}H22_{22}O and a molecular weight of approximately 170.29 g/mol. This compound has garnered attention in various fields, particularly in biomedical applications, due to its unique properties and biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial properties, potential therapeutic applications, and relevant research findings.

This compound is characterized by the presence of a hydroxyl group (-OH) attached to an undecene chain. Its structure allows it to participate in various chemical reactions, making it a versatile compound in organic synthesis and polymerization processes.

Key Properties

PropertyValue
Molecular FormulaC11_{11}H22_{22}O
Molecular Weight170.29 g/mol
Density0.848 g/mL
Solubility in Water0.014 g/L (estimated)
pKa16.84

Antimicrobial Properties

One of the most significant biological activities of this compound is its antimicrobial effect. Research has demonstrated that this compound exhibits both bactericidal and fungicidal properties. Specifically, it has been studied for its effectiveness against various pathogens, including bacteria and fungi.

The antimicrobial action of this compound is believed to involve several mechanisms:

  • Cell Membrane Disruption : The hydrophobic nature of the alkenyl chain allows it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.
  • Inhibition of Metabolic Processes : By disrupting membrane integrity, this compound can interfere with essential metabolic functions within microbial cells.

Therapeutic Applications

Given its antimicrobial properties, this compound has potential applications in various therapeutic formulations:

  • Topical Antifungal Agents : Due to its effectiveness against fungal infections, it can be formulated into creams or ointments for treating conditions like athlete's foot or ringworm.
  • Wound Healing : Its ability to inhibit microbial growth makes it a candidate for inclusion in wound dressings to prevent infection.

Polymerization Studies

Recent studies have explored the use of this compound in polymer chemistry. For instance, carbonylative polymerization techniques have been employed to synthesize branched polyketoesters from this compound. The resulting materials exhibit high molecular weights and tunable properties suitable for various applications in materials science .

Study on Silver Ion Release

A notable study examined the simultaneous release of silver ions and 10-undecenoic acid from polymeric matrices for biomedical applications. The research highlighted that this compound could enhance the release profile of silver ions, which are known for their antimicrobial effects. This synergy suggests that formulations combining these compounds could provide enhanced antibacterial activity .

Comparative Efficacy Against Pathogens

A comparative study assessed the efficacy of this compound against common pathogens such as Candida albicans and Staphylococcus aureus. Results indicated that concentrations as low as 0.5% could significantly reduce microbial viability within a short exposure time, underscoring its potential as an effective antimicrobial agent .

Scientific Research Applications

Polymer Chemistry

1.1 Copolymerization Reactions

10-Undecen-1-ol is utilized in copolymerization processes, particularly in the synthesis of polyketoesters and polyesters through carbonylative reactions. Research has demonstrated that it can react with carbon monoxide under specific conditions (high pressure and temperature) to produce linear and branched polyesters with high molecular weights (Mn > 10,000 g/mol) .

Table 1: Conditions for Copolymerization of this compound

Reaction TypeCatalystTemperature (°C)Pressure (bar)Yield
Carbonylative CopolymerizationDicobalt Octacarbonyl + Pyridine100 - 200>150High

The mechanism involves dual alkene/CO copolymerization and hydroesterification, allowing for the synthesis of polymers with varying microstructures depending on reaction conditions .

1.2 Moisture-Curable Polyurethanes

In another application, this compound is used as a precursor in the synthesis of moisture-curable polyurethanes. These materials are end-capped with trialkoxysilanes, which enhance their adhesion properties and moisture resistance, making them suitable for one-component adhesives .

Flavoring Agent

This compound is recognized as a flavoring agent in the food industry. Its pleasant odor profile allows it to be incorporated into various food products to enhance flavor. Additionally, it can react with tosylated beta-cyclodextrin to form beta-cyclodextrin undecenylether, which may have applications in food technology .

Synthesis of Derivatives

3.1 Synthesis of 10-Undecenylacrylate

Another significant application of this compound is its use in synthesizing 10-undecenylacrylate through a reaction with acryloyl chloride and triethylamine. This compound can serve as a monomer in the production of functional polymers .

Case Studies and Research Findings

Several studies have highlighted the versatility of this compound:

  • Study on Carbonylative Polymerization : Researchers explored the copolymerization of this compound with carbon monoxide, revealing that different catalyst systems could yield various polymer architectures .
  • Adhesive Applications : The development of moisture-curable polyurethanes using this compound showcased its potential in creating durable adhesive formulations suitable for various substrates .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 10-Undecen-1-OL, and how can researchers validate their purity and structural integrity?

  • Methodological Answer : Begin with standard methods such as hydroboration-oxidation of 1,10-undecadiene or Grignard reagent-based synthesis. Validate purity via gas chromatography (GC) with flame ionization detection (FID) and confirm structural identity using 1H^1H- and 13C^{13}C-NMR spectroscopy. For novel synthetic pathways, include mass spectrometry (MS) and infrared (IR) spectroscopy to cross-verify functional groups. Ensure reproducibility by documenting reaction conditions (temperature, solvent, catalyst) in detail, adhering to guidelines for experimental rigor and transparency .

Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct controlled stability studies using buffered solutions (pH 3–11) and thermal stress tests (e.g., 25°C to 80°C). Monitor degradation products via HPLC or GC-MS at regular intervals. Include kinetic modeling (e.g., Arrhenius plots for thermal degradation) and statistical tools like ANOVA to assess significance of observed changes. Reference existing protocols for handling labile compounds to minimize experimental bias .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can researchers resolve overlapping signals in NMR spectra?

  • Methodological Answer : Use high-field NMR (≥400 MHz) with deuterated solvents (e.g., CDCl3_3) and 2D techniques (COSY, HSQC) to resolve overlapping peaks. For quantitative analysis, integrate 1H^1H-NMR signals against an internal standard. Cross-reference spectral data with published databases (e.g., SDBS) and report deviations with error margins to ensure accuracy .

Advanced Research Questions

Q. How can researchers optimize enantioselective synthesis of this compound, and what analytical challenges arise in chiral resolution?

  • Methodological Answer : Employ asymmetric catalysis (e.g., chiral oxazaborolidines) and monitor enantiomeric excess (ee) via chiral GC or HPLC with a chiral stationary phase. Address challenges like racemization during workup by optimizing quenching conditions. Validate results using polarimetry and compare with computational models (e.g., DFT calculations for transition-state analysis) .

Q. What strategies are recommended for reconciling contradictory data in existing studies on the reactivity of this compound with electrophilic agents?

  • Methodological Answer : Perform systematic replication of prior experiments while controlling variables (e.g., reagent purity, moisture levels). Use design-of-experiment (DoE) frameworks to identify confounding factors. Publish raw datasets and statistical analyses (e.g., confidence intervals, p-values) in supplementary materials to facilitate peer validation. Reference interdisciplinary studies to contextualize discrepancies .

Q. How should researchers design a kinetic study to investigate the catalytic oxidation of this compound, and what pitfalls must be avoided in data interpretation?

  • Methodological Answer : Utilize stopped-flow techniques or in-situ FTIR to track reaction progress. Derive rate laws via initial rate methods or integral analysis. Avoid overfitting data by applying Akaike information criterion (AIC) for model selection. Report uncertainties in rate constants and validate assumptions (e.g., steady-state approximation) using sensitivity analysis .

Q. Data Management and Reporting

Q. What metadata standards should researchers adopt when publishing datasets on this compound to ensure reproducibility?

  • Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw instrument outputs (e.g., NMR FID files, chromatograms), calibration curves, and metadata on experimental conditions (humidity, equipment calibration dates). Use structured formats (e.g., .csv for kinetic data) and cite repositories like Zenodo or ChemRxiv for long-term archiving .

Q. How can researchers mitigate bias when comparing the antimicrobial activity of this compound derivatives across multiple studies?

  • Methodological Answer : Implement blinded assays and standardized protocols (e.g., CLSI guidelines). Perform meta-analyses with heterogeneity tests (I2^2 statistic) to quantify variability. Disclose funding sources and potential conflicts of interest in compliance with ethical reporting standards .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds are selected for comparison based on structural similarity (chain length, unsaturation) or functional group relevance:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Functional Group Key Applications/Properties References
10-Undecen-1-ol 112-43-6 C₁₁H₂₂O 170.30 Primary alcohol Polymer comonomer (hydroxyl incorporation), flavoring agent (fruity aroma)
10-Undecenoic acid 112-38-9 C₁₁H₂₀O₂ 184.28 Carboxylic acid Antifungal agent, precursor for esters and polymers
1-Undecen-3-ol 35329-42-1 C₁₁H₂₂O 170.30 Secondary alcohol Limited industrial use; isomerism reduces hydrogen-bonding capacity compared to primary alcohols
10-Undecylenic aldehyde 112-45-8 C₁₁H₂₀O 168.28 Aldehyde Fragrance ingredient (floral notes); reactive in nucleophilic additions
1-Dodecene 112-41-4 C₁₂H₂₄ 168.32 Terminal alkene Polymer monomer (polyethylene, polyalphaolefins); lacks functional groups for chemical modification

Functional Group Reactivity

  • This compound: The terminal hydroxyl group enables hydrogen bonding and participation in condensation reactions (e.g., esterification, etherification). This property is exploited in copolymerization with propylene or norbornene to enhance polymer hydrophilicity .
  • 10-Undecenoic acid: The carboxylic acid group allows for salt formation and esterification, making it suitable for synthesizing plasticizers or antimicrobial coatings .
  • 10-Undecylenic aldehyde : The aldehyde group undergoes nucleophilic additions (e.g., forming Schiff bases), useful in fragrance chemistry but less stable than alcohols under oxidative conditions .

Physical Properties

  • Boiling Points: this compound’s boiling point (132–133°C at 15 mmHg) is lower than that of 10-undecenoic acid (higher due to strong intermolecular hydrogen bonding) but higher than 1-dodecene (non-polar, weaker van der Waals interactions) .
  • Solubility: this compound’s miscibility with polar solvents (alcohols) contrasts with 1-dodecene’s solubility in non-polar solvents .

Research Findings and Data

Metathesis Reactions

This compound acts as a chain transfer agent (CTA) in olefin metathesis, producing α,ω-dihydroxy-terminated oligomers with minimal by-products. In contrast, non-functionalized olefins (e.g., 1-dodecene) yield less controlled products .

Surface Modification

This compound forms self-assembled monolayers (SAMs) on silicon surfaces via its terminal alkene, leaving hydroxyl groups exposed for further functionalization. This property is absent in saturated alcohols like 1-dodecanol .

Properties

IUPAC Name

undec-10-en-1-ol
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InChI

InChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-10-11-12/h2,12H,1,3-11H2
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InChI Key

GIEMHYCMBGELGY-UHFFFAOYSA-N
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Canonical SMILES

C=CCCCCCCCCCO
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Molecular Formula

C11H22O
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DSSTOX Substance ID

DTXSID4059419
Record name 10-Undecen-1-ol
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Molecular Weight

170.29 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS], Liquid
Record name 10-Undecen-1-ol
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Boiling Point

132.00 to 133.00 °C. @ 15.00 mm Hg
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Solubility

44 mg/L @ 20 °C (exp)
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CAS No.

112-43-6
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Melting Point

-2 °C
Record name 10-Undecen-1-ol
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Synthesis routes and methods I

Procedure details

A mixture of undec-10-yn-1-ol (0.84 g, 5.0 mmol), quinoline (0.13 ml), Lindlar's catalyst (100 mg, 17% w/w) and EtOH (20 mL) was hydrogenated in a Parr apparatus at 50 psi of H2 for 1 h. The mixture was filtered through Celite, and the filtrate was concentrated in vacuo to dryness to give undec-10-en-1-ol (0.86 g, 100%) as a colorless oil, which was used in the next step without further purification: 1H NMR (300 MHz, CDCl3) δ 5.78 (1H, m), 4.92 (2H, m), 3.61 (2H, t, J=6.6 Hz), 2.01 (2H, m), 1.53 (3H, m), 1.21–1.40 (12H, m); 13C NMR (75 MHz, CDCl3) δ 139.43, 114.31, 63.24, 34.00, 32.98, 29.74, 29.61, 29.31, 29.11, 25.92.
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
0.13 mL
Type
reactant
Reaction Step One
Name
Lindlar's catalyst
Quantity
100 mg
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

Undec-10-enal (84 g, 0.5 mol.), heptane (84 g, 100 wt. %, technical grade), and (ethylenediamine)[1,2-bis(diphenylphosphino)ethane]ruthenium[bis((adamantane-1-carboxylate)] (45.9 mg, 0.05 mmol, 0.01 mol.%) were loaded altogether in a 300 ml autoclave equipped with a mechanical stirring device. Sealed autoclave was then purged under stirring with nitrogen (3 times 5 bars) and hydrogen (3 times 5 bars) before being pressurized to 10 bars hydrogen. It was then heated to 70° C. and hydrogen pressure was maintained to 10 bars during all the reaction to afford desired product with 90% selectivity. After complete reaction conversion (checked by both hydrogen consumption and GC), autoclave was cooled down to 25° C. It was then depressurized and purged with nitrogen (3 times 5 bars) and reaction mixture was then transferred to a round-bottomed flask and solvent was removed under vacuum. After initial flash distillation and further fractional distillation, undec-10-en-1-ol was obtained in 85% yield.
Quantity
84 g
Type
reactant
Reaction Step One
[Compound]
Name
(ethylenediamine)[1,2-bis(diphenylphosphino)ethane]ruthenium
Quantity
45.9 mg
Type
reactant
Reaction Step Two
Quantity
84 g
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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